5-Methyl-1-thiophen-3-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
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Overview
Description
5-Methyl-1-thiophen-3-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[330]octane-3,7-dione is a complex organic compound featuring a thiophene ring, a boron-nitrogen bicyclic structure, and multiple oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-thiophen-3-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Boron-Nitrogen Bicyclic Structure Formation: The boron-nitrogen bicyclic structure can be formed through a series of condensation reactions involving boronic acids and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Halogenating Agents: Bromine, chlorine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced boron-nitrogen structures.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic semiconductors and materials for electronic applications .
Biology
In biological research, the compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties .
Medicine
The compound is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents .
Industry
In the industrial sector, the compound is explored for its use in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of 5-Methyl-1-thiophen-3-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The thiophene ring and boron-nitrogen bicyclic structure play crucial roles in binding to these targets and exerting their effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Boron-Nitrogen Compounds: Compounds with boron-nitrogen structures, such as boronic acids and boronates, share similar chemical reactivity.
Uniqueness
5-Methyl-1-thiophen-3-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione is unique due to its combination of a thiophene ring and a boron-nitrogen bicyclic structure, which imparts distinct chemical and biological properties not commonly found in other compounds .
Properties
IUPAC Name |
5-methyl-1-thiophen-3-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO4S/c1-11-4-8(12)14-10(11,15-9(13)5-11)7-2-3-16-6-7/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEHTWPPQPQEBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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